Cas no 16352-73-1 (5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)-)
16352-73-1 structure
Product Name:5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)-
Numero CAS:16352-73-1
MF:C17H13NO2
MW:263.290624380112
CID:151836
PubChem ID:1551319
Update Time:2025-04-19
5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)-
- (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one
- 4-Benzylidene-4,5-dihydro-2-(p-tolyl)oxazol-5-one
- 2-(p-Tolyl)-4-benzyliden-oxazolinon-(5)
- 2-p-Tolyl-4-benzylidenoxazol-5-on
- 4-Benzyliden-2-p-tolyloxazol-5-on
- 4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 4-benzylidene-2-p-tolyl-4H-oxazol-5-one
- BIM-0016421.P001
- 2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl-
- NSC117533
- 72615-38-4
- CHEMBL2205188
- F0348-0803
- CCG-5423
- SR-01000417495
- 5(4H)-Oxazolone, 2-(4-methylphenyl)-4-(phenylmethylene)-, (4Z)-
- 16352-73-1
- (4z)-2-(4-methylphenyl)-4-(phenylmethylidene)-1,3-oxazol-5(4h)-one
- 4-Benzylidene-2-(p-tolyl)oxazol-5(4H)-one
- NSC-117533
- (Z)-4-benzylidene-2-(p-tolyl)oxazol-5(4H)-one
- (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one
- SR-01000417495-1
- (4Z)-2-(4-METHYLPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- AKOS001415975
-
- Inchi: 1S/C17H13NO2/c1-12-7-9-14(10-8-12)16-18-15(17(19)20-16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
- Chiave InChI: CQBYEKYOZUQQPY-PTNGSMBKSA-N
- Sorrisi: O1C(/C(=C/C2C=CC=CC=2)/N=C1C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 263.09469
- Massa monoisotopica: 263.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.9
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 397.6°Cat760mmHg
- Punto di infiammabilità: 174.7°C
- Indice di rifrazione: 1.602
- PSA: 38.66
5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)- Letteratura correlata
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
16352-73-1 (5(4H)-Oxazolone,2-(4-methylphenyl)-4-(phenylmethylene)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso